

Application Notes and Protocols for Selective Passive Sampling of Ambient NO₂

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Compound of Interest

Compound Name: Nitrogen dioxide

Cat. No.: B1229584

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Introduction

Nitrogen dioxide (NO₂) is a significant air pollutant, primarily originating from combustion processes such as vehicle emissions and industrial activities.^[1] Accurate monitoring of ambient NO₂ concentrations is crucial for assessing environmental quality and potential health effects.^[2] While continuous active monitoring systems provide high-resolution data, they are often expensive and require a power source, limiting their use in large-scale spatial monitoring.^{[1][3]} Passive sampling offers a simple, cost-effective alternative that requires no power, making it ideal for widespread spatial and personal exposure monitoring.^{[2][3][4]}

Passive samplers operate on the principle of Fick's first law of diffusion, where the rate of gas uptake is governed by the molecular diffusion of the analyte from the ambient air to a collecting medium (sorbent) within the sampler body.^{[5][6]} This document provides detailed application notes and protocols for the development and use of selective passive samplers for ambient NO₂, targeted at researchers, scientists, and environmental health professionals.

Principle of NO₂ Passive Sampling

The fundamental mechanism of a passive sampler involves the molecular diffusion of NO₂ gas from the surrounding air through a defined path onto a sorbent material, where it is trapped via a chemical reaction. The most common sorbent used for NO₂ is triethanolamine (TEA).^{[3][7][8]} NO₂ reacts with TEA to form a stable nitrite (NO₂⁻) adduct. After a specific exposure period, the sampler is returned to a laboratory where the collected nitrite is extracted and analyzed, typically using a colorimetric method. The average ambient NO₂ concentration is then

calculated based on the mass of collected nitrite, the exposure time, and the sampler's specific uptake rate.



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Caption: Principle of NO₂ capture by a passive diffusive sampler.

Types of Passive Samplers

Several designs of passive samplers have been developed, each with specific characteristics that make them suitable for different monitoring applications. The main types are tube, badge, and radial samplers.^{[7][9]}

Table 1: Comparison of Common NO₂ Passive Sampler Designs

Sampler Type	Typical Characteristics	Sampling Rate	Advantages	Disadvantages	References
Tube-Type (e.g., Palmes Tube)	Long, narrow tube (axial diffusion).	Low	Simple, inexpensive, less affected by wind.	Low sensitivity, suitable for long-term (weeks/months) monitoring.	[7] [8] [9]
Badge-Type	Thin, flat geometry with a larger cross-sectional area.	Higher than tubes	Higher sensitivity, suitable for shorter-term (days/weeks) monitoring.	More susceptible to wind effects and turbulence.	[7] [8] [9]
Radial-Type	Symmetrical, cylindrical design with a radial diffusion path.	High	High sampling rate, providing greater sensitivity.	More complex design.	[7]

Experimental Protocols

Protocol 1: Preparation of a TEA-based Tube-Type Passive Sampler

This protocol details the preparation of a standard tube-type sampler using triethanolamine (TEA) as the absorbent.

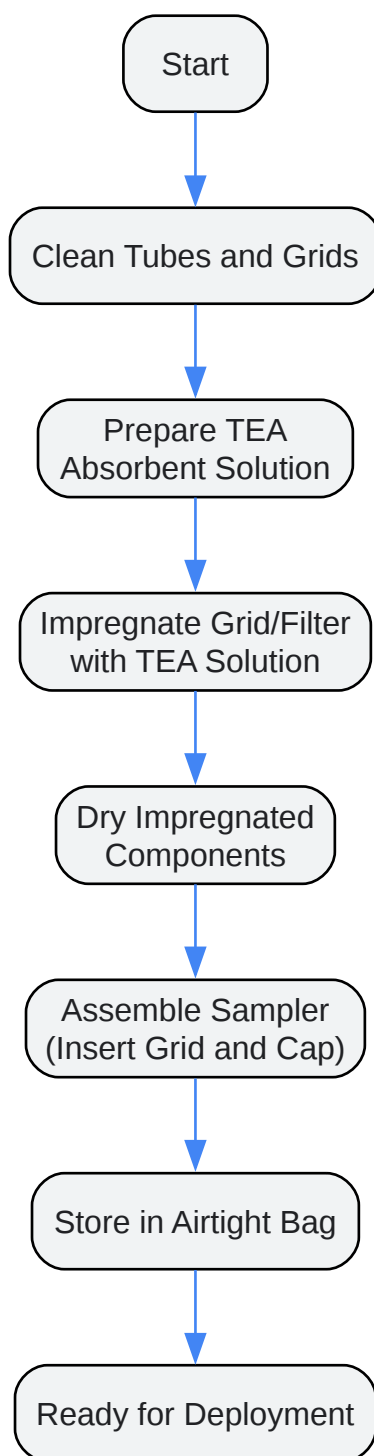
Materials:

- Polyethylene or polypropylene diffusion tubes

- Stainless steel grids or glass fiber filters
- Absorbent solution: 20-30% (v/v) Triethanolamine (TEA) in water or acetone.[3][4][5]
- Tweezers
- Micropipette
- Drying oven or desiccator
- Airtight storage bags or containers

Procedure:

- **Component Cleaning:** Thoroughly clean all reusable components (e.g., tubes, caps) to remove any potential contaminants.[10]
- **Absorbent Solution Preparation:** Prepare the absorbent solution by mixing the desired volume of TEA with the solvent (e.g., for a 20% solution, mix 20 mL of TEA with 80 mL of water).
- **Filter Impregnation:** Using clean tweezers, place a stainless steel grid or glass fiber filter at the bottom of the tube. Apply a precise volume (typically 20-50 μ L) of the TEA absorbent solution onto the filter.[3][5]
- **Drying:** Place the prepared tubes in a controlled, clean environment, such as a drying oven at 30°C for 24 hours or a desiccator, to allow the solvent to evaporate.[4][10]
- **Assembly and Storage:** Once dry, securely cap the tubes. Place each sampler in an individual sealed bag to prevent contamination during storage and transport.[10][11] Store in a clean, dark place until deployment.



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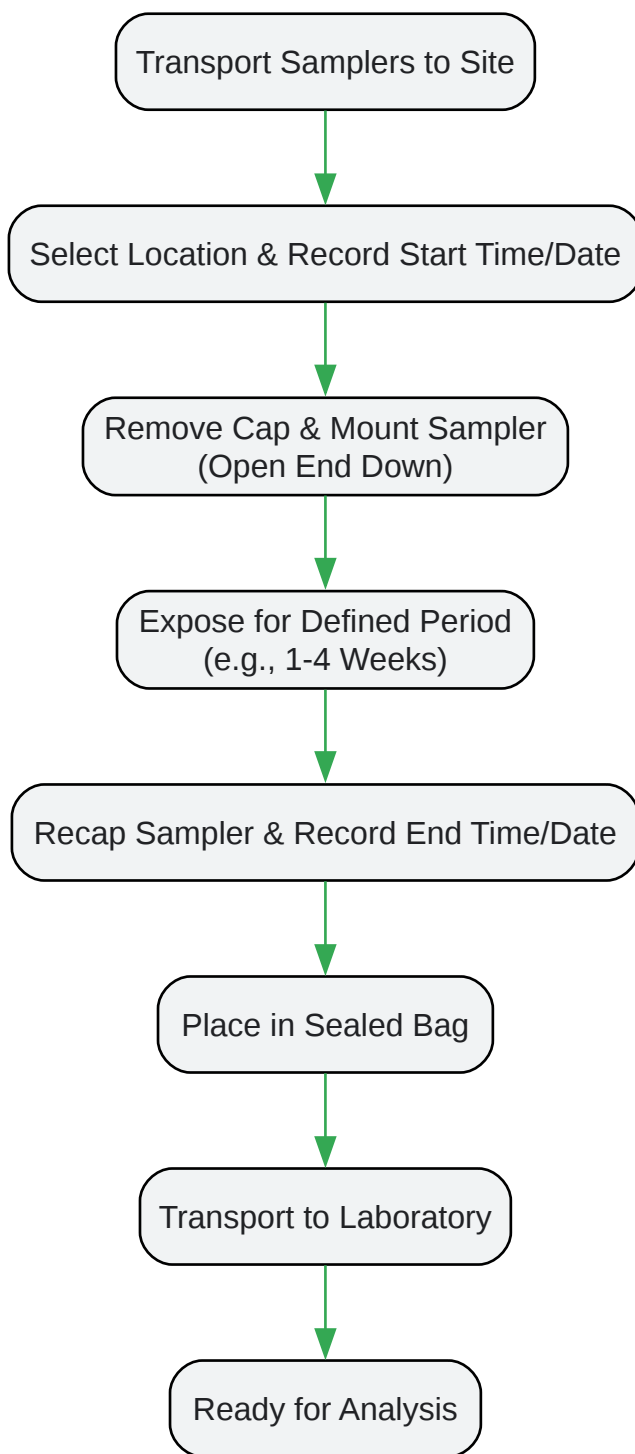
Caption: Workflow for the preparation of a tube-type NO₂ passive sampler.

Protocol 2: Field Deployment and Retrieval

Proper field deployment is critical for obtaining accurate and representative data.

Procedure:

- Site Selection: Choose a monitoring site away from direct sources of contamination. The sampler inlet should be at a height of 2-4 meters above the ground and have unrestricted airflow.^[12] For validation studies, co-locate passive samplers with a reference continuous analyzer.^[12]
- Deployment:
 - At the site, record the unique sampler ID, location, date, and start time.
 - Remove the sampler from its protective bag.
 - Remove the cap and mount the sampler vertically with the open end facing downwards to protect it from rain and particulate matter.
 - Leave the sampler exposed for the desired sampling period (e.g., 24 hours to 4 weeks).^[4]^[12]
- Quality Control Samples: For every batch of 10 samples, deploy one duplicate sampler (exposed at the same location) and retain one field blank (remains capped at the site for the duration of the deployment).^[12]
- Retrieval:
 - At the end of the sampling period, record the date and end time.
 - Securely recap the sampler.
 - Place the sampler back into its original sealed bag.
- Storage and Transport: Store the exposed samplers in a cool, dark place and transport them to the laboratory for analysis as soon as possible.^[11]^[12]



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Caption: Workflow for field deployment and retrieval of passive samplers.

Protocol 3: Sample Analysis using Griess-Saltzman Colorimetric Method

This protocol describes the extraction and quantification of the collected nitrite.

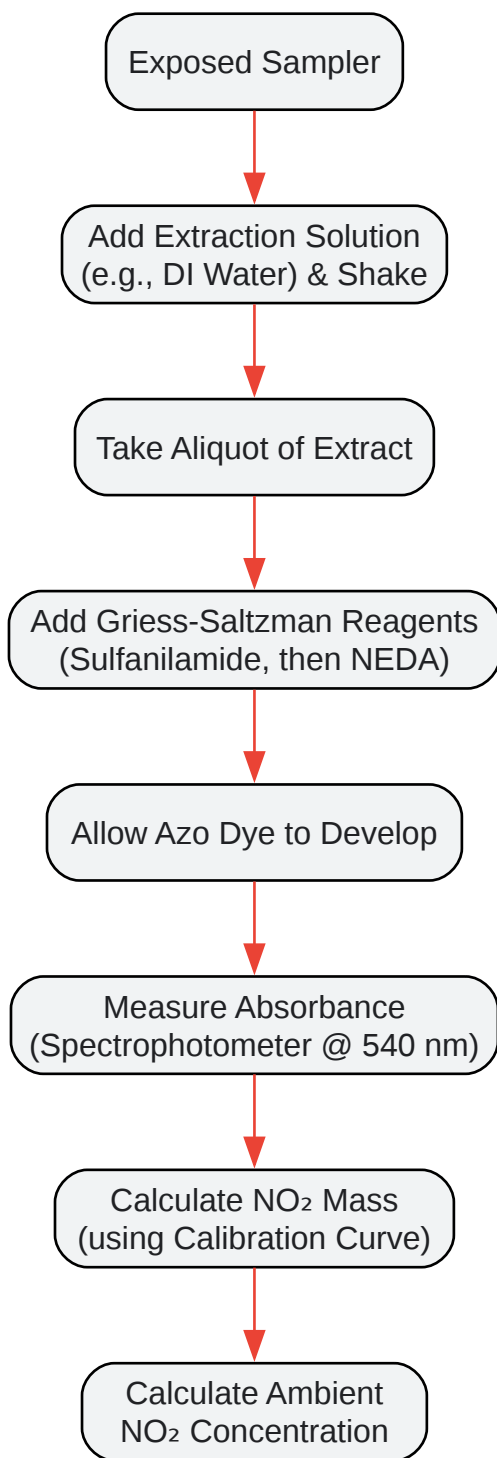
Reagents:

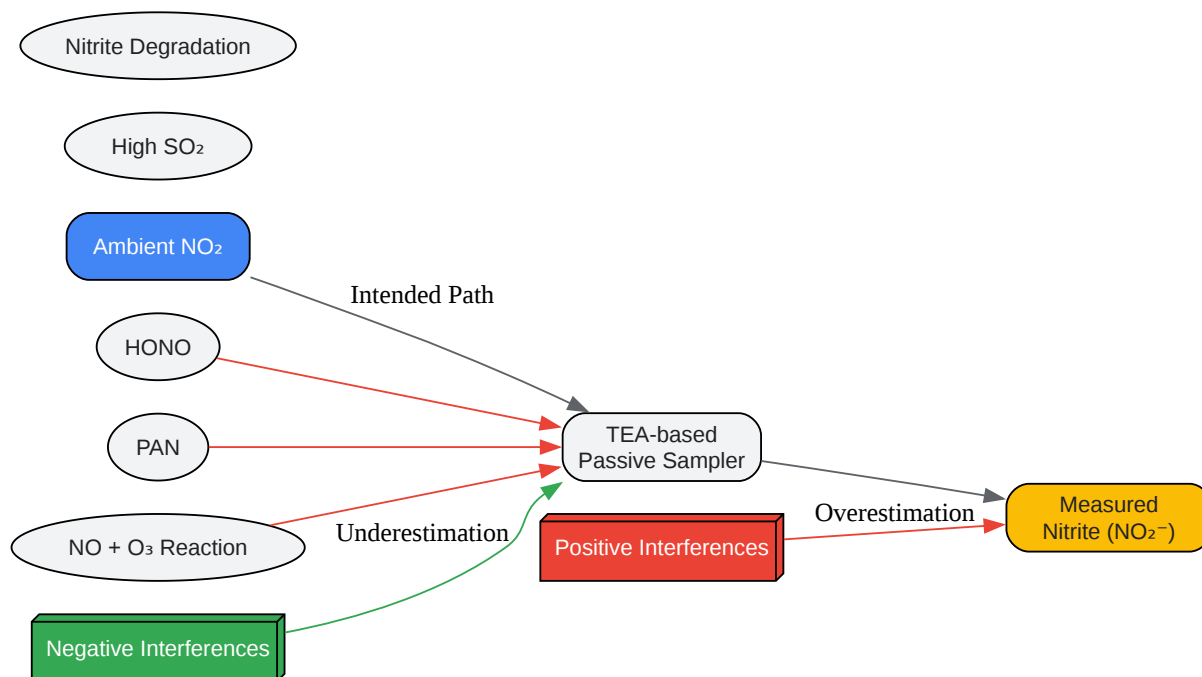
- Extraction Solution: High-purity distilled or deionized water.
- Sulfanilamide Solution: Dissolve 20 g of sulfanilamide in 700 mL of distilled water, then add 50 mL of 85% phosphoric acid and dilute to 1 L.[\[4\]](#)
- NEDA Solution: Dissolve 0.5 g of N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA) in 500 mL of distilled water.[\[4\]](#)
- Nitrite Stock Standard: Prepare a stock solution from dried sodium nitrite.[\[11\]](#)
- Working Standards: Prepare a series of working standards by diluting the stock standard to create a calibration curve.[\[11\]](#)

Procedure:

- Extraction:
 - Carefully open the exposed sampler tube.
 - Add a known volume of extraction solution (e.g., 3-4 mL) to the tube.[\[4\]](#)
 - Recap the tube and shake vigorously for several minutes or place in an ultrasonic bath to ensure the complete dissolution of the collected nitrite from the filter.[\[3\]](#)[\[4\]](#)
- Color Development:
 - Transfer an aliquot of the sample extract to a test tube or cuvette.
 - Add the sulfanilamide solution, mix, and allow it to react for 2-8 minutes.
 - Add the NEDA solution and mix. A purple azo dye will form.[\[13\]](#)

- Spectrophotometric Analysis:
 - Allow 10-20 minutes for color development.
 - Measure the absorbance of the solution using a spectrophotometer at approximately 540 nm.^{[3][5]}
- Quantification:
 - Prepare and analyze the working standards in the same manner as the samples to generate a calibration curve (absorbance vs. nitrite concentration).
 - Determine the mass of nitrite in each sample extract using the calibration curve. Subtract the average mass found in the field blanks.
- Concentration Calculation: Calculate the ambient NO₂ concentration using Fick's Law:
 - $C = (m * L) / (D * A * t)$
 - Where:
 - C = Concentration of NO₂ (e.g., in µg/m³)
 - m = Mass of nitrite collected (µg), corrected for blank
 - L = Length of the diffusion path (m)
 - D = Diffusion coefficient of NO₂ in air (m²/s)
 - A = Cross-sectional area of the diffusion path (m²)
 - t = Exposure time (s)
 - Alternatively, a pre-determined sampling rate (Srate) can be used: $C = m / (Srate * t)$.^[4]





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